3-(2-Methylphenoxy)-3-oxopropanoic acid
Description
3-(2-Methylphenoxy)-3-oxopropanoic acid is an organic compound that belongs to the class of aryloxy acids It is characterized by the presence of a phenoxy group attached to a propanoic acid backbone
Properties
IUPAC Name |
3-(2-methylphenoxy)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7-4-2-3-5-8(7)14-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSHIDWVHGCQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593790 | |
| Record name | 3-(2-Methylphenoxy)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-79-5 | |
| Record name | 3-(2-Methylphenoxy)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenoxy)-3-oxopropanoic acid typically involves the reaction of 2-methylphenol with a suitable acylating agent. One common method is the esterification of 2-methylphenol with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., boron trifluoride) or Bronsted acids (e.g., sulfuric acid) can be used to accelerate the reaction. The use of high-pressure reactors and automated control systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced carbonyl compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
3-(2-Methylphenoxy)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its functional groups that can undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.
3-(4-Methylphenoxy)-3-oxopropanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
2-(4-Methylphenoxy)acetic acid: Another similar compound with an acetic acid moiety and different aromatic substitution.
Uniqueness
3-(2-Methylphenoxy)-3-oxopropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a phenoxy group and a propanoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
3-(2-Methylphenoxy)-3-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoic acid backbone with a 2-methylphenoxy group attached. This structural arrangement is crucial for its biological activity, allowing it to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Properties : It may modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects are varied:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Signaling Modulation : It could alter signaling pathways that regulate cell growth and inflammation.
Data Table: Biological Activities
| Activity Type | Effectiveness | Reference Source |
|---|---|---|
| Antimicrobial | Moderate efficacy | |
| Anti-inflammatory | Significant reduction in markers | |
| Anticancer | Inhibits cell growth in vitro |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound against various bacterial strains, demonstrating moderate antibacterial activity against Staphylococcus aureus. The results indicated a potential for further development as an antimicrobial agent.
- Anti-inflammatory Research : In vitro tests showed that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its utility in managing inflammatory conditions.
- Cancer Cell Proliferation : A study focused on the effect of this compound on human cancer cell lines revealed that it inhibited proliferation and induced apoptosis in certain cancer cells, indicating its potential as an anticancer drug.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
